BIN1b, also known as SPAG11E, is a member of the beta-defensin family of antimicrobial peptides. It is primarily expressed in the epididymis and plays a significant role in the immune response by exhibiting antimicrobial activities against various pathogens. The compound is characterized by a unique six-cysteine motif, which is a hallmark of defensin peptides, allowing it to adopt a stable three-dimensional structure that is crucial for its biological function .
BIN1b is derived from human tissues, specifically the epididymis, where it contributes to sperm maturation and has been implicated in reproductive health . The peptide has been studied extensively for its potential applications in antimicrobial therapies due to its effectiveness against bacteria and fungi.
BIN1b belongs to the beta-defensin class of antimicrobial peptides, which are classified based on their structure and function. Beta-defensins are characterized by their small size, cationic nature, and the presence of disulfide bonds that stabilize their structure. They are part of the innate immune system and are known for their broad-spectrum antimicrobial properties .
The synthesis of BIN1b can be achieved through recombinant DNA technology. The gene encoding BIN1b is typically cloned into expression vectors suitable for bacterial systems such as Escherichia coli. Techniques such as polymerase chain reaction (PCR) are used to amplify the gene, which is then inserted into vectors like pTWIN1 for expression .
The expression system often employs fusion proteins to enhance solubility and facilitate purification. For example, BIN1b has been expressed as a fusion with CusF3H+ and SmbP proteins, which aid in its solubility during bacterial expression. Following expression, purification techniques such as affinity chromatography are utilized to isolate the bioactive peptide from other cellular components .
BIN1b exhibits a characteristic cysteine-stabilized alpha-beta motif (CSαβ), typical of defensin peptides. This structure consists of several disulfide bonds that form loops and stabilize the peptide's conformation, allowing it to maintain its activity under various physiological conditions .
The molecular weight of BIN1b is approximately 4.13 kilodaltons, and it comprises 38 amino acids. Its sequence contains multiple positively charged residues that contribute to its antimicrobial properties by allowing it to interact with negatively charged microbial membranes .
BIN1b undergoes various interactions with microbial membranes leading to disruption and cell lysis. Its mechanism involves binding to lipopolysaccharides on Gram-negative bacteria or peptidoglycan on Gram-positive bacteria, which triggers membrane permeabilization .
The peptide's activity can be quantified using binding assays and microbial susceptibility tests. For example, assays involving Staphylococcus aureus have demonstrated BIN1b's potent antibacterial effects, confirming its potential as an antimicrobial agent .
The mechanism through which BIN1b exerts its antimicrobial effects involves several steps:
Studies have shown that BIN1b exhibits activity against a range of pathogens including both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial capabilities .
BIN1b is a small peptide with a high degree of stability due to its disulfide bonds. It remains active across a range of pH levels and temperatures, making it suitable for various biological applications .
The cationic nature of BIN1b contributes to its ability to interact with negatively charged surfaces such as bacterial membranes. Its solubility can be enhanced through specific fusion tags during recombinant expression, ensuring sufficient yield for research and therapeutic applications .
BIN1b has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4